3-Methyl-3-buten-1-yl 2-methyl-2-propenoate
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Overview
Description
2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester is a chemical compound with the molecular formula C9H14O2. It is also known by its CAS number 156291-88-2. This compound is a liquid at room temperature and has a boiling point of 180.1°C at 101.3 kPa . It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-methyl-3-buten-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations. In polymerization reactions, it acts as a monomer, participating in chain-growth polymerization to form polymers .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester is unique due to its specific ester structure, which imparts distinct chemical properties such as higher reactivity in polymerization reactions and better solubility in organic solvents compared to its similar compounds .
Properties
CAS No. |
156291-88-2 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylbut-3-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8(3)4/h1,3,5-6H2,2,4H3 |
InChI Key |
AHRHOJAODFDUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOC(=O)C(=C)C |
Origin of Product |
United States |
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